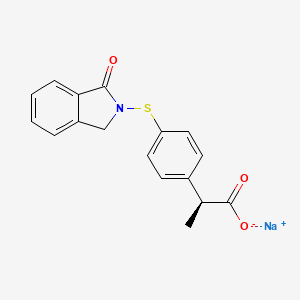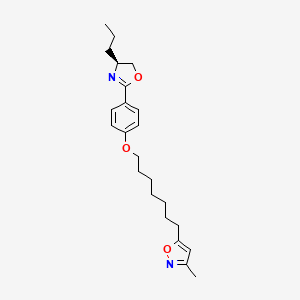
Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound featuring both isoxazole and oxazole rings Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . For the specific compound , the synthesis would likely involve the formation of the isoxazole ring followed by the attachment of the oxazole moiety through a series of substitution reactions.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. Catalysts such as copper (I) or ruthenium (II) are commonly used for the cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions include various substituted isoxazoles and isoxazolines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Isoxazole derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isoxazole derivatives varies depending on their specific application. In medicinal chemistry, isoxazole-containing drugs often target enzymes or receptors involved in disease pathways. For example, COX-2 inhibitors work by blocking the cyclooxygenase-2 enzyme, reducing inflammation and pain . The molecular targets and pathways involved are specific to the biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Uniqueness
Isoxazole’s unique structure, featuring both nitrogen and oxygen in a five-membered ring, imparts distinct electronic properties that make it particularly useful in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility .
Propriétés
Numéro CAS |
112270-41-4 |
|---|---|
Formule moléculaire |
C23H32N2O3 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3-methyl-5-[7-[4-[(4S)-4-propyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |
InChI |
InChI=1S/C23H32N2O3/c1-3-9-20-17-27-23(24-20)19-11-13-21(14-12-19)26-15-8-6-4-5-7-10-22-16-18(2)25-28-22/h11-14,16,20H,3-10,15,17H2,1-2H3/t20-/m0/s1 |
Clé InChI |
IHJKZKKDGUUCCM-FQEVSTJZSA-N |
SMILES isomérique |
CCC[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
SMILES canonique |
CCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




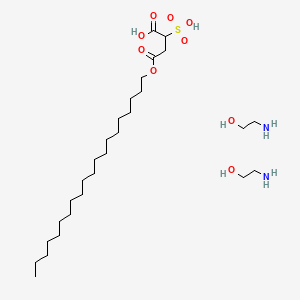
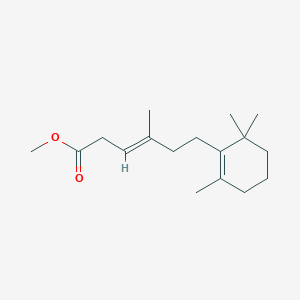



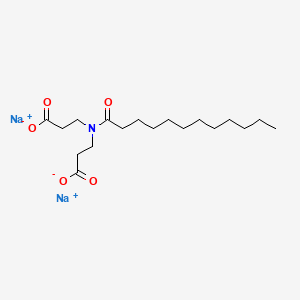
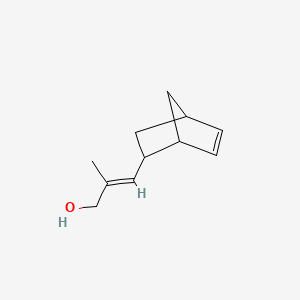

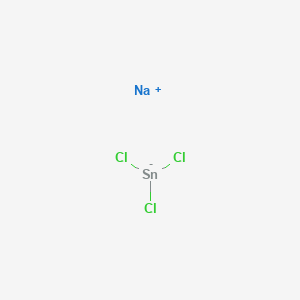

![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
